molecular formula C12H12N2O2 B1377444 3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid CAS No. 1432679-42-9

3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid

Cat. No. B1377444
M. Wt: 216.24 g/mol
InChI Key: GEEJJJDJRQFITF-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid (CMP-6-COOH) is a cyclopropyl-substituted imidazo[1,5-a]pyridine-6-carboxylic acid derivative, which has recently been studied for its potential applications in the field of medicinal chemistry. CMP-6-COOH is a structural analog of the widely studied imidazo[1,5-a]pyridine-6-carboxylic acid (IPC-6-COOH). It has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer activities.

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, including those related to 3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid, has been a significant area of research due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. A study by Abignente et al. (1982) focused on the preparation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, demonstrating methods that could be relevant for synthesizing structurally related compounds such as 3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid. These methods involve the reaction of 2-aminopyridines with ethyl 2-chloroacetoacetate followed by hydrolysis, evaluated for their antiinflammatory, analgesic, antipyretic, and ulcerogenic activities, indicating their pharmaceutical potential (Abignente et al., 1982).

Antibacterial Agents

In the search for new antibacterial agents, Bouzard et al. (1992) synthesized a series of fluoronaphthyridines, including compounds with structural similarities to 3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid. These compounds were tested for their in vitro and in vivo antibacterial activities, showcasing the importance of the cyclopropyl group and methyl substitution for activity. This research points to the potential use of 3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid derivatives as antibacterial agents (Bouzard et al., 1992).

Combinatorial Chemistry

The field of combinatorial chemistry has also seen applications of compounds related to 3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid. Marandi (2018) detailed the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids via a three-component condensation reaction. This work emphasizes the role of such compounds in the development of new materials with potential applications in medicinal and biological sciences, suggesting that similar methodologies could be applied to the synthesis of 3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid derivatives for various scientific applications (Marandi, 2018).

properties

IUPAC Name

3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-10(12(15)16)5-4-9-6-13-11(14(7)9)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEJJJDJRQFITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CN=C(N12)C3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid
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3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid
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3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid
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Reactant of Route 6
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3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid

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